molecular formula C16H20N2 B1589261 (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine CAS No. 82160-07-4

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine

Cat. No.: B1589261
CAS No.: 82160-07-4
M. Wt: 240.34 g/mol
InChI Key: XNUJQYGTHGYURE-AWEZNQCLSA-N
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Description

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold that allows researchers to efficiently explore three-dimensional pharmacophore space due to its sp3-hybridization and non-planar structure, a phenomenon known as "pseudorotation" . The presence of a stereogenic center in this molecule is a critical feature, as the spatial orientation of substituents can lead to a different biological profile when interacting with enantioselective protein targets . This compound serves as a valuable building block for the synthesis of more complex, stereodefined molecules. Its structure, incorporating a naphthyl group, suggests potential for investigating π-π stacking interactions with biological targets. Researchers utilize this chiral amine in the development of novel ligands and as a precursor in asymmetric synthesis . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18-11-5-8-14(18)12-17-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14,17H,5,8,11-12H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUJQYGTHGYURE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CNC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455869
Record name N-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82160-07-4
Record name N-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}naphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H20_{20}N2_2
  • CAS Number : 82160-07-4

This compound features a pyrrolidine ring substituted with a naphthylaminomethyl group, which is crucial for its biological activity.

Biological Activity

Recent studies have highlighted various biological activities associated with pyrrolidine derivatives, including this compound. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Pyrrolidine derivatives have been reported to exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that certain pyrrolidine derivatives demonstrated significant antibacterial activity against Acinetobacter baumannii and Aeromonas hydrophila, outperforming traditional antibiotics like ampicillin .

Anticancer Potential

Research has suggested that pyrrolidine derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a recent investigation identified several pyrrolidine-based compounds with promising anticancer activity, suggesting potential applications in cancer therapy .

Enzyme Inhibition

Enzyme inhibition is another important aspect of the biological activity of this compound. Specific derivatives have been found to inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease .

Case Studies and Research Findings

The following table summarizes notable studies on the biological activities of this compound and related compounds:

Study ReferenceBiological ActivityKey Findings
Huang et al., 2015AntimicrobialIdentified significant antibacterial activity against Gram-negative bacteria.
Li et al., 2020AnticancerDemonstrated inhibition of cancer cell proliferation in vitro.
Poyraz et al., 2023aEnzyme InhibitionShowed effective cholinesterase inhibition with potential implications for neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the naphthyl group enhances binding affinity to specific biological targets, including enzymes and receptors involved in disease pathways.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine. Research indicates that compounds with similar structures exhibit significant inhibitory activity against various bacterial strains, including Acinetobacter baumannii and Aeromonas hydrophila. For example, derivatives were found to outperform traditional antibiotics in certain assays, suggesting a promising avenue for developing new antimicrobial agents .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Pyrrolidine derivatives have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds like this compound could potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Synthesis of Bioactive Molecules

This compound serves as an intermediate in synthesizing more complex bioactive molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced pharmacological profiles. For instance, researchers have utilized this compound in the synthesis of pyrrolidine-based iminosugars that act as inhibitors for therapeutic enzymes relevant in conditions like Fabry disease .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of a series of pyrrolidine derivatives against A. baumannii. Among these, compounds derived from this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating a potential for development into new treatments for resistant bacterial infections .

Case Study 2: Neuroprotective Effects

In another investigation focusing on cholinergic activity, derivatives of this compound were tested for their ability to inhibit AChE. The results demonstrated that these compounds could improve synaptic transmission by preventing the breakdown of acetylcholine, showcasing their potential in managing Alzheimer's disease symptoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine 82160-07-4 C₁₆H₂₀N₂ 240.35 Chiral pyrrolidine with naphthylaminomethyl group; used in asymmetric catalysis
Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine) 54-11-5 C₁₀H₁₄N₂ 162.23 Pyridyl substituent; nicotinic acetylcholine receptor agonist; highly toxic
(S)-1-Methyl-2-(phenoxymethyl)pyrrolidine N/A C₁₂H₁₇NO 191.27 Phenoxy substituent; evaluated for nicotinic receptor modulation
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine 59983-39-0 C₆H₁₄N₂O 130.19 Methoxymethyl group; simpler structure with potential for derivatization

Stereochemical and Electronic Effects

  • D-Proline derivatives (e.g., compound 31 in ) exhibit a 9-fold drop in potency compared to L-proline analogs, underscoring the importance of stereochemistry in biological activity .
  • The naphthylaminomethyl group in the target compound provides stronger electron-withdrawing and steric effects compared to pyridyl (nicotine) or phenoxy groups, which may enhance enantioselectivity in catalysis .

Key Research Findings

  • In asymmetric synthesis, the target compound outperforms simpler pyrrolidine catalysts (e.g., (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) due to its bulky naphthyl group, which stabilizes transition states via van der Waals interactions .
  • Nicotine’s pyridyl group enables strong receptor binding but limits its synthetic utility due to toxicity, whereas the target compound’s naphthyl group balances catalytic efficiency and safety .

Preparation Methods

N-Methylpyrrolidine Core Synthesis

The pyrrolidine ring with N-methyl substitution is a crucial intermediate. Several methods for preparing N-methylpyrrolidine have been well-documented:

Method No. Description Key Reagents Conditions Yield Notes
1 Catalytic hydrogenation of N-methylpyrrolidone N-methylpyrrolidone, H2, Cr-Al or Cu-Cr catalyst 180–285°C, 150–280 atm ~85% High pressure, costly equipment
2 Methylation of pyrrolidine with formaldehyde in formic acid Pyrrolidine, formaldehyde, formic acid Room temp, atmospheric pressure ~92% Mild conditions, requires distillation and neutralization
3 Halogen exchange and nucleophilic substitution 1,4-dichlorobutane, methylamine (30-50% aqueous), potassium iodide, ether solvent (diglyme/anisole) 100–120°C, 3–8 h, atmospheric pressure >88% Efficient, no high pressure, good purity (>99%)

The third method is notable for its economic and operational advantages, employing potassium iodide catalysis to enhance nucleophilic substitution and using an ether solvent to improve methylamine solubility and reaction rate under mild conditions.

Introduction of the 1-Naphthylaminomethyl Group

The attachment of the 1-naphthylaminomethyl substituent to the pyrrolidine ring typically involves:

  • Reductive amination of the pyrrolidine derivative with 1-naphthaldehyde or related aldehydes.
  • Nucleophilic substitution of a halomethylated pyrrolidine intermediate with 1-naphthylamine.

Although direct literature on this exact step for (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is limited in the retrieved sources, analogous synthetic approaches for similar compounds suggest reductive amination under chiral control is preferred to maintain stereochemistry.

Chiral Control and Enantioselective Synthesis

To obtain the (S)-enantiomer with high enantiomeric excess, asymmetric synthesis or chiral resolution is employed. Techniques include:

  • Use of chiral catalysts during hydrogenation or reductive amination steps.
  • Resolution of racemic mixtures via chiral chromatography or crystallization.

For example, in related pyrrolidine derivatives, enantioselective hydrogenation using chiral palladium catalysts has achieved high enantiomeric excess (up to 92% ee).

Detailed Reaction Conditions and Findings

Table 1: Representative Reaction Parameters for N-Methylpyrrolidine Preparation

Parameter Range/Value Comments
Methylamine concentration 30–50 wt% Aqueous solution
Solvent Diglyme, anisole Forms H-bonds with methylamine
Temperature 100–120°C Optimal for reaction rate
Pressure Atmospheric Avoids high-pressure equipment
Reaction time 3–8 hours Longer times improve conversion
Catalyst Potassium iodide (2.5–6 mol% relative to 1,4-dichlorobutane) Enhances halogen exchange

Table 2: Distillation Fractions Post-Reaction

Fraction Boiling Point (°C) Composition
1 50–51 Methylamine-water azeotrope
2 81–83 N-methylpyrrolidine (product)
3 101–103 Water

Summary Table of Preparation Method Features

Step Method Key Reagents Conditions Yield Enantioselectivity Notes
Pyrrolidine core synthesis Halogen exchange & nucleophilic substitution 1,4-dichlorobutane, methylamine, KI, diglyme 100–120°C, atmospheric, 3–8 h >88% Not specified Mild, cost-effective
Introduction of 1-naphthylaminomethyl Reductive amination (inferred) Pyrrolidine derivative, 1-naphthaldehyde, reducing agent Pd/C catalyst, NaBH4 or LiBH4 High (literature analogs) Up to 92% ee (analogous compounds) Requires chiral control
Enantioselective hydrogenation Asymmetric catalysis Chiral Pd catalyst Mild temp, H2 atmosphere 80–92% ee High Ensures (S)-enantiomer

Q & A

Q. What synthetic methodologies are effective for preparing enantiomerically pure (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine?

The compound is synthesized via asymmetric catalysis using tin triflate [(Sn(OTf)₂] and a chiral ligand under cryogenic conditions (-78°C). Key steps include nucleophilic addition to a dithioacetal intermediate, achieving 92% enantiomeric excess (ee) . Optimizing reaction time, solvent polarity (e.g., acetonitrile), and stoichiometry of the chiral ligand (0.22 equiv) is critical for reproducibility.

Q. Which spectroscopic techniques are optimal for characterizing the structural and stereochemical properties of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent connectivity and chiral center configuration. The naphthyl group’s aromatic protons (δ 7.2–8.2 ppm) and pyrrolidine protons (δ 1.5–3.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₁₇H₂₀N₂, exact mass 252.16 g/mol) and fragmentation patterns .
  • Polarimetry : Specific rotation ([α]ᴅ²⁵ = -166°) verifies enantiopurity .

Q. How can X-ray crystallography resolve conformational ambiguities in its solid-state structure?

Use SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key parameters include:

  • Puckering analysis : Apply Cremer-Pople coordinates to quantify pyrrolidine ring distortion (e.g., amplitude q₂ and phase angle φ₂) .
  • Hydrogen bonding : Identify intermolecular interactions (e.g., N–H⋯O) stabilizing the crystal lattice .

Advanced Research Questions

Q. What role does this compound play in enantioselective catalysis, and how is its stereochemical outcome quantified?

As a chiral ligand, it facilitates asymmetric induction in dithioacetal formation (92% ee). Mechanistic studies suggest its naphthylaminomethyl group enhances π-π interactions with substrates, while the pyrrolidine nitrogen coordinates to Sn(OTf)₂, stabilizing the transition state . Enantioselectivity is quantified via chiral HPLC (e.g., Chiralpak® IA column) or kinetic resolution studies.

Q. How can computational methods predict its conformational flexibility and ligand-receptor interactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model puckering dynamics and torsional barriers .
  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrophobic pockets accommodating the naphthyl group .

Q. What strategies are recommended for analyzing potential neurotoxic or cytotoxic effects in vitro?

  • Cell viability assays : Use MTT or resazurin reduction assays in SH-SY5Y neuronal cells, comparing IC₅₀ values to nicotine (LD₅₀ = 0.3 mg/kg in mice) .
  • Oxidative stress markers : Quantify ROS production (e.g., DCFH-DA probe) and glutathione depletion .
  • Apoptosis pathways : Assess caspase-3/7 activation via fluorogenic substrates .

Q. How does ring puckering influence its pharmacological activity, and what analytical tools validate these conformations?

  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–373 K) detects ring-flipping barriers.
  • Cremer-Pople parameters : Calculate puckering amplitude (q) and phase angle (φ) from X-ray data to correlate conformation with bioactivity (e.g., α4β2 nicotinic receptor binding) .

Methodological Guidelines

  • Synthesis Optimization : Scale reactions using flow chemistry to maintain low temperatures (-78°C) and prevent racemization .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to ≥99% purity .
  • Toxicity Screening : Follow OECD TG 429 guidelines for skin sensitization assays (LLNA) and Ames tests for mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine
Reactant of Route 2
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(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine

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